2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro-
Description
Molecular Formula
The compound has the empirical formula C14H8ClFN2S , corresponding to a molecular weight of 290.74 g/mol.
Structural Isomerism
Key isomerism considerations include:
Structure
3D Structure
Properties
CAS No. |
647026-42-4 |
|---|---|
Molecular Formula |
C14H8ClFN2S |
Molecular Weight |
290.7 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)methanimine |
InChI |
InChI=1S/C14H8ClFN2S/c15-10-3-1-2-9(6-10)8-17-14-18-12-5-4-11(16)7-13(12)19-14/h1-8H |
InChI Key |
WMQYIOYSBTVESJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=NC2=NC3=C(S2)C=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis
A notable method for synthesizing benzothiazole derivatives, including the target compound, is the one-pot reaction involving benzothiazole, aldehydes, and amines. This method is advantageous due to its simplicity and efficiency.
- Reagents : Benzothiazole, 3-chlorobenzaldehyde, and an amine (such as aniline).
- Conditions : The reaction is conducted in a solvent like DMSO at elevated temperatures (140 °C) under nitrogen atmosphere.
- Yield : This method has been reported to yield products with efficiencies up to 90%.
Two-Step Synthesis
Another common approach involves a two-step synthesis where the benzothiazole moiety is first prepared before being reacted with the chlorophenyl group.
Preparation of Benzothiazole :
- Reagents : Ortho-aminothiophenol and sulfur.
- Conditions : Reaction in DMSO at high temperatures.
- Yield : Yields around 85% have been reported for this initial step.
-
- The obtained benzothiazole is then reacted with 3-chlorobenzaldehyde in the presence of a base such as sodium ethoxide.
- Conditions : Reflux in ethanol.
- Yield : Final yields can reach up to 75%.
Characterization of Products
Characterization of synthesized compounds is critical to confirm their structure and purity.
Spectroscopic Analysis
- Infrared Spectroscopy (IR) : Characteristic peaks corresponding to functional groups such as N-H and C=O are analyzed.
- Nuclear Magnetic Resonance (NMR) : Chemical shifts provide information about the environment of hydrogen atoms in the molecule.
| Spectroscopic Technique | Key Observations |
|---|---|
| IR | Peaks at ~3200 cm⁻¹ (N-H), ~1700 cm⁻¹ (C=O) |
| NMR | δ = 8.14 ppm (N-H), δ = 7.26-7.86 ppm (Ar-H) |
Comparison of Preparation Methods
The following table summarizes the different preparation methods discussed:
| Method | Steps | Yield (%) | Advantages |
|---|---|---|---|
| One-Pot Synthesis | Single step | Up to 90% | Simple and efficient |
| Two-Step Synthesis | Two reactions | Up to 75% | Allows for better control over intermediates |
Chemical Reactions Analysis
Types of Reactions
2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Pharmacological Properties
2-Benzothiazolamine derivatives exhibit a range of pharmacological activities, including:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives possess significant antibacterial and antifungal properties. This makes them candidates for developing new antimicrobial agents.
- Anticancer Potential : Research indicates that compounds with benzothiazole moieties can inhibit cancer cell proliferation. They may act through various mechanisms, including inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that 2-Benzothiazolamine derivatives exhibited potent activity against various bacterial strains, suggesting their utility as new antibiotics .
- Cancer Treatment : Research published in a peer-reviewed journal highlighted that certain benzothiazole derivatives showed promise in inhibiting tumor growth in vitro and in vivo models .
- Inflammation Reduction : A recent investigation into the anti-inflammatory effects of benzothiazole compounds revealed that they significantly reduced markers of inflammation in animal models .
Mechanism of Action
The mechanism of action of 2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and cancer cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Research Findings and Gaps
- Antimicrobial Potential: 6-Fluoro benzothiazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi, but the target compound’s efficacy remains unvalidated .
- Structural Optimization : Derivatives with nitro or trifluoromethyl groups () show enhanced bioactivity, suggesting that further modification of the target compound’s phenylmethylene group could improve potency.
Biological Activity
2-Benzothiazolamine, N-[(3-chlorophenyl)methylene]-6-fluoro- is a compound that belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies, including its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Synthesis
The compound features a benzothiazole core substituted with a chlorophenyl group and a fluoro group. The synthesis typically involves condensation reactions between benzothiazole derivatives and aldehydes or ketones, leading to the formation of imine linkages. This structural configuration is crucial for its biological activity.
Antimicrobial Activity
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2-Benzothiazolamine exhibit significant activity against various bacterial and fungal strains. For instance:
- Activity Spectrum : Compounds were tested against eight bacterial and eight fungal species, including human pathogens.
- Minimum Inhibitory Concentration (MIC) : The most effective compounds demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL for bacterial strains and showed potent antifungal activity with MIC values indicating effectiveness against Candida albicans and Staphylococcus aureus .
Anticancer Properties
The anticancer potential of benzothiazole derivatives has garnered considerable attention in recent years. Studies reveal that 2-Benzothiazolamine and its analogs exhibit cytotoxic effects on various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compounds have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription in cancer cells. This inhibition leads to apoptosis in malignant cells .
- Cell Line Studies : Specific studies have demonstrated that certain benzothiazole derivatives can reduce cell viability in leukemia cell lines significantly, with some compounds achieving over 90% growth inhibition .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is influenced by their chemical structure. Key findings related to SAR include:
- Substitution Effects : The presence of electronegative substituents (e.g., Cl or F) at specific positions on the benzothiazole ring enhances lipophilicity and cytotoxicity. For instance, 2,6-difluorobenzothiazoles exhibited superior activity compared to their mono-substituted counterparts .
- Linker Length : Increasing the length of the linker between the benzothiazole moiety and other functional groups has been shown to improve binding affinity to DNA, enhancing anticancer efficacy .
Case Studies
Several case studies highlight the effectiveness of benzothiazole derivatives:
- Study on Anticancer Activity : A study evaluated a series of novel benzothiazole derivatives against multiple cancer cell lines, revealing potent cytotoxic effects particularly in breast and lung cancer models .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of related compounds showed that specific substitutions led to enhanced activity against resistant bacterial strains .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
